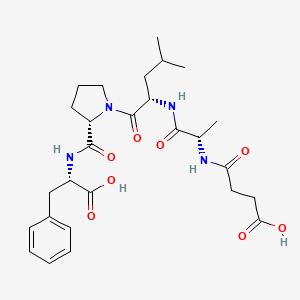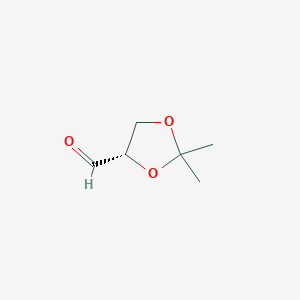
1-Piridin-2-ilmetilpiperidin-4-ona
Descripción general
Descripción
1-Pyridin-2-ylmethylpiperidin-4-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by other names such as Zinc02559648, CHEMBRDG-BB 4001982, and Pyridin-2-ylmethylpiperidin-4-one .
Synthesis Analysis
The synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one can be achieved from 4-oxopiperidinium chloride and 2-(Chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 1-Pyridin-2-ylmethylpiperidin-4-one consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
1-Pyridin-2-ylmethylpiperidin-4-one has a predicted boiling point of 318.1±27.0 °C and a predicted density of 1.149±0.06 g/cm3 . The compound is stored at a temperature of 2-8°C . The pKa value is predicted to be 6.04±0.20 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Bioactivos
1-Piridin-2-ilmetilpiperidin-4-ona: sirve como un intermedio clave en la síntesis de varios derivados de piperidina bioactivos. Estos derivados son cruciales para el diseño de fármacos y están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloides .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 1-pyridin-2-ylmethylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may interact with a variety of targets depending on the specific therapeutic application.
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3181±270 °C and a density of 1149±006 g/cm3 . Its pKa is predicted to be 6.04±0.20 , which could influence its absorption and distribution in the body.
Análisis Bioquímico
Biochemical Properties
1-Pyridin-2-ylmethylpiperidin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 1-Pyridin-2-ylmethylpiperidin-4-one is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with phosphatidylinositol 4-phosphate 5-kinases, which are crucial for the production of phosphatidylinositol (4,5)-bisphosphate . This interaction influences various cellular processes, including cell migration, actin-fiber formation, and cell-cell adhesion.
Cellular Effects
The effects of 1-Pyridin-2-ylmethylpiperidin-4-one on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphatidylinositol 4-phosphate 5-kinases leads to changes in the production of phosphatidylinositol (4,5)-bisphosphate, which acts as a second messenger in various cellular processes . This can result in alterations in cell migration, cytokinesis, and apoptosis. Additionally, 1-Pyridin-2-ylmethylpiperidin-4-one has been shown to affect the stress response and nuclear processes such as cell-cycle progression and splicing .
Molecular Mechanism
At the molecular level, 1-Pyridin-2-ylmethylpiperidin-4-one exerts its effects through various binding interactions with biomolecules. It has been observed to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with phosphatidylinositol 4-phosphate 5-kinases results in the production of phosphatidylinositol (4,5)-bisphosphate, which influences multiple cellular processes . Additionally, 1-Pyridin-2-ylmethylpiperidin-4-one may interact with other proteins and enzymes, further modulating cellular activities.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Pyridin-2-ylmethylpiperidin-4-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and interactions with biomolecules. Studies have shown that 1-Pyridin-2-ylmethylpiperidin-4-one remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation over time can lead to changes in its activity and interactions, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 1-Pyridin-2-ylmethylpiperidin-4-one vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound can effectively modulate cellular processes without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental and therapeutic applications. Threshold effects have also been noted, where specific dosages are required to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
1-Pyridin-2-ylmethylpiperidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with phosphatidylinositol 4-phosphate 5-kinases affects the production of phosphatidylinositol (4,5)-bisphosphate, a key molecule in cellular signaling pathways . Additionally, the compound may influence other metabolic pathways, further modulating cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1-Pyridin-2-ylmethylpiperidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects in therapeutic applications.
Subcellular Localization
1-Pyridin-2-ylmethylpiperidin-4-one’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 1-Pyridin-2-ylmethylpiperidin-4-one exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWXULWFQQUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459395 | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-56-7 | |
| Record name | 1-(2-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinone, 1-(2-pyridinylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)



![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)




![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
